molecular formula C10H8N2O3 B2750496 5-nitro-2-(1H-pyrrol-1-yl)phenol CAS No. 106981-64-0

5-nitro-2-(1H-pyrrol-1-yl)phenol

Cat. No.: B2750496
CAS No.: 106981-64-0
M. Wt: 204.185
InChI Key: DZDJALIVRCUNIY-UHFFFAOYSA-N
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Description

5-Nitro-2-(1H-pyrrol-1-yl)phenol is an organic compound with the molecular formula C10H8N2O3 and a molecular weight of 204.19 g/mol This compound is characterized by the presence of a nitro group (-NO2) and a pyrrole ring attached to a phenol moiety

Mechanism of Action

Mode of Action

A molecular docking investigation of similar compounds revealed binding interactions with both the dihydrofolate reductase and enoyl acp reductase active sites . These interactions could potentially influence the compound’s mode of action.

Result of Action

Similar compounds have shown pronounced docking properties and biological activity , suggesting potential therapeutic possibilities.

Chemical Reactions Analysis

5-Nitro-2-(1H-pyrrol-1-yl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

5-Nitro-2-(1H-pyrrol-1-yl)phenol has several scientific research applications:

Comparison with Similar Compounds

5-Nitro-2-(1H-pyrrol-1-yl)phenol can be compared with other similar compounds, such as:

    5-Nitro-2-(1H-imidazol-1-yl)phenol: Similar structure but with an imidazole ring instead of a pyrrole ring.

    5-Nitro-2-(1H-pyrrol-1-yl)aniline: Similar structure but with an aniline group instead of a phenol group.

    5-Nitro-2-(1H-pyrrol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-nitro-2-pyrrol-1-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-10-7-8(12(14)15)3-4-9(10)11-5-1-2-6-11/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDJALIVRCUNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner similar to Example 1, Step A, the reaction of 10.0 g (0.06 mole) of 5-nitro-2-aminophenol with 9.8 g (0.07 mole) of 2,5-dimethoxytetrahydrofuran in 20 ml of glacial acetic acid produced 5.5 g of 5-nitro-2-(1H-pyrrol-1-yl)phenol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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